molecular formula C23H24N2O3S2 B2729389 4-[(3-Methoxyphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfone CAS No. 478246-75-2

4-[(3-Methoxyphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfone

Cat. No. B2729389
CAS RN: 478246-75-2
M. Wt: 440.58
InChI Key: CDVUDFZZNAEQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methoxyphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfone is a useful research compound. Its molecular formula is C23H24N2O3S2 and its molecular weight is 440.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Research has explored the synthesis of various heterocyclic compounds, such as triazoloquinoline derivatives, through reactions involving similar sulfanyl and sulfonyl groups. These synthetic pathways contribute to the development of new molecules with potential applications in material science and pharmaceuticals (Pokhodylo & Obushak, 2019).

Applications in Material Science

  • Proton Exchange Membranes : Polymers containing sulfone groups have been investigated for use as proton exchange membranes in fuel cells. The introduction of sulfonated side chains into poly(arylene ether sulfone) copolymers enhances proton conductivity, making them suitable for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Pharmacological Research

  • Anti-inflammatory Agents : Analogues of quinazolinones, featuring methyl sulfonyl substitutions, have demonstrated promising anti-inflammatory activity without ulcerogenic effects, suggesting their potential as safer anti-inflammatory drugs (Manivannan & Chaturvedi, 2011).

Photochemical and Photophysical Applications

  • Photodynamic Therapy : Zinc phthalocyanine derivatives substituted with sulfonyl groups exhibit high singlet oxygen quantum yields and fluorescence properties. These characteristics are essential for applications in photodynamic therapy for cancer treatment, showcasing the role of sulfonyl-substituted compounds in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Research

  • Antimicrobial Activity : Research on pyridazinyl sulfonamide derivatives has revealed their significant antibacterial activities against various bacterial strains. This illustrates the potential of sulfonamide-containing compounds in developing new antimicrobial agents (Mohamed, 2007).

properties

IUPAC Name

4-(3-methoxyphenyl)sulfanyl-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-16-10-12-17(13-11-16)15-30(26,27)23-24-21-9-4-3-8-20(21)22(25-23)29-19-7-5-6-18(14-19)28-2/h5-7,10-14H,3-4,8-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVUDFZZNAEQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)SC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methoxyphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfone

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